![molecular formula C10H20N2O2S B4135923 3-(hydroxymethyl)-N-(2-methoxyethyl)-1-piperidinecarbothioamide](/img/structure/B4135923.png)
3-(hydroxymethyl)-N-(2-methoxyethyl)-1-piperidinecarbothioamide
Overview
Description
3-(hydroxymethyl)-N-(2-methoxyethyl)-1-piperidinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-N-(2-methoxyethyl)-1-piperidinecarbothioamide is not fully understood. However, it has been suggested that it exerts its therapeutic effects by modulating various signaling pathways. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
3-(hydroxymethyl)-N-(2-methoxyethyl)-1-piperidinecarbothioamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(hydroxymethyl)-N-(2-methoxyethyl)-1-piperidinecarbothioamide in lab experiments is its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-diabetic properties, making it a promising candidate for the development of new drugs. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for the study of 3-(hydroxymethyl)-N-(2-methoxyethyl)-1-piperidinecarbothioamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs. Another direction is to study its potential use in the treatment of other diseases such as neurodegenerative diseases, cardiovascular diseases, and autoimmune diseases. Furthermore, the development of new synthesis methods and the optimization of existing methods could improve the yield and purity of the compound, making it more accessible for scientific research.
Scientific Research Applications
3-(hydroxymethyl)-N-(2-methoxyethyl)-1-piperidinecarbothioamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-cancer, anti-tumor, and anti-diabetic properties. It has also been studied for its potential use as an anti-oxidant, anti-microbial, and neuroprotective agent.
properties
IUPAC Name |
3-(hydroxymethyl)-N-(2-methoxyethyl)piperidine-1-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c1-14-6-4-11-10(15)12-5-2-3-9(7-12)8-13/h9,13H,2-8H2,1H3,(H,11,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZHVDDTZOCGFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCCC(C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794246 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(hydroxymethyl)-N-(2-methoxyethyl)piperidine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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